Oleuropeic acid 8-O-glucoside
CAS No.:
Cat. No.: VC20779345
Molecular Formula: C16H26O8
Molecular Weight: 346.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26O8 |
|---|---|
| Molecular Weight | 346.37 g/mol |
| IUPAC Name | (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 |
| Standard InChI Key | RQEWNDZNKBUWDH-LREAXHOUSA-N |
| Isomeric SMILES | CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| Canonical SMILES | CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Basic Properties
The target compound is characterized by several essential identifiers that establish its unique chemical identity. (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid has a CAS registry number of 865887-46-3, which serves as its unique identifier in chemical databases and literature. The molecular formula is C16H26O8, corresponding to a molecular weight of 346.37 g/mol. This molecule contains numerous oxygen-containing functional groups, including hydroxyl groups, ether linkages, and a carboxylic acid moiety, contributing to its complex structure.
Structure and Nomenclature
The IUPAC name of this compound accurately reflects its complex structure with multiple stereocenters. The name (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid can be broken down into:
-
A cyclohexene core with a carboxylic acid at position 1
-
An (S)-configured substituent at position 4
-
A complex glycosidic moiety attached via an ether linkage
-
Multiple stereogenic centers, all of which are carefully designated
The structure can also be represented by various linear notations, including:
| Notation Type | String |
|---|---|
| Standard InChI | InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1 |
| Standard InChIKey | RQEWNDZNKBUWDH-LREAXHOUSA-N |
| Isomeric SMILES | CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2C@@HO |
These representations are essential for database searches and computational studies of the compound.
Structural Analysis and Molecular Features
Functional Group Analysis
The molecule contains several important functional groups that contribute to its chemical properties:
| Functional Group | Position | Potential Reactivity |
|---|---|---|
| Carboxylic acid | Cyclohexene-1 position | Acidic, forms esters, amides |
| Cyclohexene | Core structure | Unsaturated, potential for addition reactions |
| Hydroxyl groups | Oxane moiety | Hydrogen bonding, nucleophilic |
| Ether linkage | Between propan-2-yl and oxane | Relatively stable, potential cleavage |
| Glycosidic bond | Between oxane and main structure | Hydrolyzable |
The multiple hydroxyl groups in the oxane portion of the molecule suggest high hydrophilicity in that region, while the cyclohexene portion provides a more lipophilic character, potentially giving the molecule amphiphilic properties.
Stereochemical Configuration
The stereochemistry of this compound is complex and critically important to its three-dimensional structure. The compound contains multiple stereogenic centers with specific configurations:
-
The cyclohexene ring has an (S) configuration at position 4
-
The oxane ring has five stereogenic centers with configurations of (2S,3R,4S,5S,6R)
These specific stereochemical arrangements likely influence the biological activity and molecular recognition properties of the compound, as the spatial orientation of functional groups determines how the molecule interacts with potential biological targets.
Comparative Analysis with Related Compounds
While the target compound has unique structural features, it shares certain similarities with other cyclohexene carboxylic acid derivatives, allowing for comparative analysis.
Relationship to Other Cyclohexene Carboxylic Acids
The cyclohexene-1-carboxylic acid core is shared with simpler compounds like 1,4-cyclohexadiene-1-carboxylic acid and 3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid . The latter compound is particularly interesting for comparison as it also contains multiple hydroxyl groups, albeit directly on the cyclohexene ring rather than on a separate glycosidic moiety.
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid is known to have roles as a bacterial metabolite and has been reported in various plant species including Excoecaria acerifolia and Dendrobium catenatum . This suggests that cyclohexene carboxylic acids with hydroxyl functionalities may have significant biological roles, potentially providing insight into the possible functions of our target compound.
Structural Comparison Table
| Compound | Core Structure | Substitution Pattern | Molecular Weight | Biological Relevance |
|---|---|---|---|---|
| Target compound | Cyclohexene-1-carboxylic acid | Complex glycosidic substitution at position 4 | 346.37 g/mol | Not fully established |
| 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid | Cyclohexene-1-carboxylic acid | Direct hydroxylation at positions 3, 4, and 5 | 174.15 g/mol | Bacterial metabolite, found in plants |
| 1,4-Cyclohexadiene-1-carboxylic acid | Cyclohexadiene-1-carboxylic acid | Additional unsaturation | Lower | Synthetic intermediate |
Physical and Chemical Properties
The physical and chemical properties of (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid can be predicted based on its structural features.
Predicted Physical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
|---|---|---|
| Physical State | Likely a white crystalline solid | Based on similar carboxylic acids |
| Solubility | Moderately soluble in water; more soluble in polar organic solvents | Due to combined hydrophilic and lipophilic portions |
| Melting Point | Likely >100°C | Based on molecular weight and hydrogen bonding capacity |
| pH in Solution | Acidic (approximate pKa 4-5) | Due to carboxylic acid functional group |
| UV Absorption | Weak absorption due to C=C in cyclohexene | Single isolated double bond |
Chemical Reactivity
The compound is expected to exhibit reactivity characteristic of its functional groups:
-
The carboxylic acid group can undergo esterification, amidation, and reduction reactions
-
The cyclohexene double bond may participate in addition reactions
-
The multiple hydroxyl groups can be derivatized (e.g., acetylated, silylated)
-
The glycosidic linkage is potentially susceptible to acid-catalyzed hydrolysis
These properties suggest the compound could serve as a versatile building block for further chemical modifications.
Analytical Methods for Characterization
Comprehensive characterization of (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid would typically employ multiple analytical techniques.
Spectroscopic Analysis
| Technique | Expected Key Features |
|---|---|
| NMR Spectroscopy | ¹H NMR would show characteristic signals for cyclohexene protons (5.5-6.5 ppm), hydroxyl protons (3.5-5.0 ppm), and carboxylic acid proton (10-13 ppm) ¹³C NMR would show carbonyl carbon (170-180 ppm) and alkene carbons (120-140 ppm) |
| IR Spectroscopy | Strong O-H stretching (3200-3600 cm⁻¹), C=O stretching (1700-1725 cm⁻¹), C=C stretching (1620-1680 cm⁻¹) |
| Mass Spectrometry | Molecular ion at m/z 346, with fragmentation patterns likely showing loss of the glycosidic portion |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with reversed-phase columns would be suitable for purification and analysis, likely using water-acetonitrile or water-methanol gradients due to the compound's mixed polarity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume